

Technical Support Center: Lacripep Clinical Trials for Dry Eye Disease

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Compound of Interest		
Compound Name:	Lacripep	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Lacripep** in clinical trials for dry eye disease.

Frequently Asked Questions (FAQs)

Q1: What is Lacripep and what is its mechanism of action in treating dry eye?

Lacripep™ is a synthetic, topically administered peptide fragment of lacritin, a naturally occurring human tear protein.[1][2] In many forms of dry eye disease, including Sjögren's syndrome, the active monomeric form of lacritin is deficient in tears.[2][3] Lacripep acts as a replacement therapy, aiming to restore the natural basal tearing mechanism and the health of cells on the ocular surface.[1] Its proposed mechanism involves restoring homeostasis to the ocular surface, which includes mitogenic effects on the epithelium and qualitative improvements in the tear film's lipid and mucin layers.[3] Preclinical studies suggest Lacripep can improve corneal epithelial integrity, promote tear secretion, restore sensory innervation, and reduce inflammation of the cornea.[4]

Q2: Why is the placebo effect a significant challenge in dry eye clinical trials?

The placebo or vehicle response is a frequent and significant issue in dry eye disease (DED) clinical trials.[5] A high magnitude of improvement in signs and symptoms in the placebo/vehicle group can interfere with determining the true treatment effect of an investigational drug, potentially leading to clinical trial failure.[5] Factors contributing to this

Troubleshooting & Optimization





include the subjective nature of many dry eye symptoms and the potential for the vehicle (the eye drop solution without the active ingredient) itself to provide some relief.[6] Studies have shown meaningful improvements in both symptoms (e.g., Ocular Surface Disease Index - OSDI) and signs (e.g., tear breakup time, corneal staining) in patients receiving only a placebo or vehicle.[7][8]

Q3: What are the key inclusion and exclusion criteria to consider for a **Lacripep** clinical trial to minimize placebo response?

To minimize the placebo response and ensure a study population with a clear diagnosis of dry eye, specific inclusion and exclusion criteria are crucial. Based on protocols for dry eye studies, consider the following:

- Inclusion Criteria:
 - Documented history or diagnosis of a specific type of dry eye (e.g., Primary Sjögren's Syndrome).[9]
 - History of dry eye-related ocular symptoms and use of over-the-counter wetting agents.
 - Specific baseline scores for both signs and symptoms, for example:
 - Corneal Fluorescein Staining (CFS) total score within a defined range (e.g., ≥ 4 and <
 15 on the NEI/Industry Workshop scale).[9]
 - Symptom Severity score ≥ 40 using the SANDE questionnaire or OSDI score ≥ 23.[9]
 [10][11]
 - Anesthetized Schirmer test score ≤ 5 mm wetting/5 min.[9]
 - Tear break-up time (TBUT) ≤ 10 seconds.[11]
 - Stable systemic treatment for any underlying conditions (e.g., Sjögren's Syndrome) for a defined period (e.g., 90 days) prior to the trial.[9]
- Exclusion Criteria:



- Presence of other ocular conditions that could interfere with the study parameters, such as active blepharitis, meibomian gland dysfunction requiring treatment, or active ocular allergies.[12]
- Ongoing ocular infections (bacterial, viral, or fungal) or active ocular inflammation.
- Recent use of contact lenses.[12]
- Use of medications known to cause ocular drying or increased lacrimation, unless on a stable dosing regimen.[12]
- Recent or anticipated use of systemic corticosteroids, immunotherapy, or cytotoxic therapy.[12]
- Dry eye resulting from scarring conditions like burns or irradiation.[13]

Troubleshooting Guides

Problem: High variability in subjective symptom scores (e.g., OSDI, SANDE) between visits.

- Possible Cause: Natural fluctuation of dry eye symptoms, regression to the mean, or patient expectation bias.
- Troubleshooting Steps:
 - Implement a Run-in Period: A 14-day run-in period with a placebo or vehicle can help stabilize symptoms and wash out previous medications.
 - Multiple Baseline Assessments: Schedule multiple visits to establish a consistent baseline for signs and symptoms before randomization.[14]
 - Standardized Questionnaires: Ensure consistent administration of questionnaires like the Ocular Surface Disease Index (OSDI) at each visit.[10] The OSDI is a validated tool to measure the severity of DED.[10]
 - Patient Education: Educate participants and study staff about the placebo response to help neutralize expectations.[14]



Problem: Lack of significant difference between the **Lacripep** and placebo groups for the primary efficacy endpoint.

- Possible Cause: High placebo/vehicle response, suboptimal dosing, or inappropriate primary endpoint selection.
- Troubleshooting Steps:
 - Review Trial Design: Consider implementing a masked treatment transition (MTT) design,
 where both patients and investigators are blinded to the timing of the transition from a runin period to the active drug.[14]
 - Dose-Ranging Studies: Ensure that appropriate dose-ranging studies have been conducted. Preclinical and cell studies with lacritin have suggested a biphasic or bellshaped dose-response, where higher doses may be less effective.[3]
 - Endpoint Selection: The FDA recommends demonstrating a statistically significant difference in at least one objective prespecified sign and one subjective prespecified symptom of dry eye.[13] Consider co-primary endpoints or a hierarchical testing approach.
 Corneal staining is a clinically meaningful objective outcome measure.[15][16][17]
 - Post-Hoc Analysis: Conduct post-hoc analyses on patient subgroups who may be more responsive to treatment, for example, those with higher baseline disease severity.[3]

Data Presentation

Table 1: Summary of a First-In-Human Clinical Trial of **Lacripep** in Primary Sjögren's Syndrome



Paramete r	Study Design	Patient Populatio n	Treatmen t Arms	Duration	Primary Efficacy Endpoint	Key Secondar y Endpoint s
Details	Multi- center, randomize d, placebo- controlled, double- masked, parallel- group	204 subjects with Primary Sjögren's Syndrome	1. Lacripep 22 µM (0.005%) TID2. Lacripep 44 µM (0.01%) TID3. Placebo (vehicle) TID	28 days of treatment, preceded by a 14- day run-in and followed by a 14-day washout	Mean change from baseline in Corneal Fluorescei n Staining (CFS) total score	Lissamine conjunctiva I staining, Schirmer test with anesthesia, Tear Break-Up Time (TBUT), SANDE symptom scoring, Visual Analog Scale (VAS) for symptoms
Reference	[3][9]					

Table 2: Key Efficacy Results from the First-In-Human Lacripep Trial



Outcome Measure	Lacripep 22 µM vs. Placebo (p-value)	Lacripep 44 µM vs. Placebo (p-value)	Post-Hoc Analysis Findings (in patients with baseline Eye Dryness Severity ≥ 60)
Mean change in total CFS score at Day 28 (Primary Endpoint)	Not significant (p = 0.990)	Not significant (p = 0.074)	Significant improvements in inferior CFS at 14 and 28 days
Lissamine Green Conjunctival Staining	No significant differences	No significant differences	Significant improvement in regional staining at 14 and 28 days
Anesthetized Schirmer Test	No significant differences	No significant differences	Not reported
Tear Film Break-Up Time (TFBUT)	No significant differences	No significant differences	Not reported
Burning and Stinging Symptoms	Not reported	Not reported	Significant improvements at 14 days
Reference	[3]		

Experimental Protocols

Protocol: Assessment of Corneal Fluorescein Staining (CFS)

- Purpose: To objectively assess the degree of corneal epithelial damage.
- Materials: Sterile fluorescein sodium ophthalmic strips, cobalt blue light source on a slit-lamp biomicroscope, and a standardized grading scale (e.g., NEI/Industry Workshop scale or Oxford grading scale).

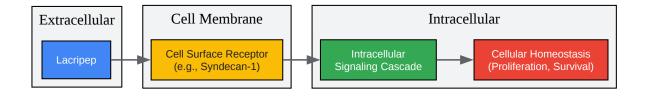


• Procedure: a. Moisten the fluorescein strip with a sterile saline solution or preservative-free artificial tears. b. Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea. c. Instruct the patient to blink several times to distribute the fluorescein dye. d. After a standardized time (e.g., 1-3 minutes), examine the cornea under the slit-lamp using the cobalt blue light. e. Grade the staining in different regions of the cornea (e.g., superior, inferior, central, nasal, temporal) according to the chosen grading scale. f. The total CFS score is the sum of the scores from all regions.

Protocol: Schirmer's Test (with anesthesia)

- Purpose: To measure aqueous tear production.
- Materials: Standardized sterile Schirmer test strips, topical anesthetic eye drops (e.g., proparacaine hydrochloride 0.5%).
- Procedure: a. Instill one drop of topical anesthetic into the lower cul-de-sac of each eye. b.
 Gently dry the inferior fornix with a sterile cotton-tipped applicator. c. Place the folded end of the Schirmer strip in the lateral third of the lower eyelid margin of each eye. d. Instruct the patient to close their eyes gently or blink normally for 5 minutes. e. After 5 minutes, remove the strips and measure the length of the wetted area in millimeters from the notch.

Mandatory Visualizations Lacripep Signaling Pathway

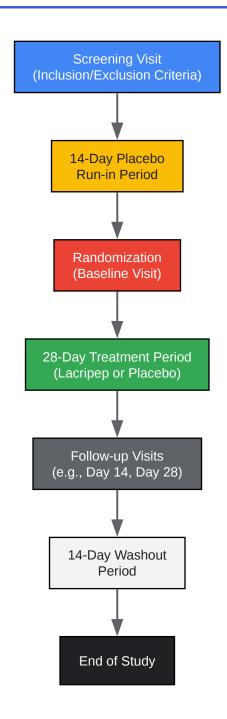


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Caption: Proposed signaling pathway of **Lacripep**.

Experimental Workflow for a Lacripep Clinical Trial



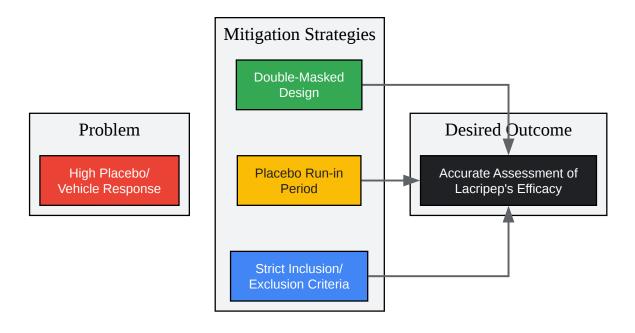


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Caption: Typical experimental workflow for a Lacripep clinical trial.

Logical Relationship for Managing Placebo Effect





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Caption: Strategies to manage the placebo effect in clinical trials.

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